molecular formula C20H19N3O4 B2936320 Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate CAS No. 1005108-39-3

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate

Cat. No.: B2936320
CAS No.: 1005108-39-3
M. Wt: 365.389
InChI Key: IYCFTSYTVJRMLQ-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate: is a complex organic compound with a molecular formula of C20H19N3O4 and a molecular weight of 365.389 . This compound features a benzyl group attached to a pyrrolopyrazol derivative, which is further esterified with a benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multiple steps, starting with the formation of the pyrrolopyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and hydrazines

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyrrolopyrazol core can be reduced to yield simpler derivatives.

  • Substitution: : The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with strong bases, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Reduced pyrrolopyrazol derivatives.

  • Substitution: : Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific diseases.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate: can be compared to other pyrrolopyrazol derivatives and benzyl-containing compounds. Its uniqueness lies in the specific arrangement of its functional groups and the presence of the benzoate ester, which may confer distinct chemical and biological properties.

Similar Compounds

  • Pyrrolopyrazol derivatives: : Other compounds with similar core structures but different substituents.

  • Benzyl-containing compounds: : Other benzyl derivatives with varying functional groups and molecular frameworks.

Properties

IUPAC Name

methyl 4-(1-benzyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-20(26)14-9-7-13(8-10-14)16-15-17(19(25)21-18(15)24)23(22-16)11-12-5-3-2-4-6-12/h2-10,15-17,22H,11H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFTSYTVJRMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N(N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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